molecular formula C10H14N2 B1458818 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine CAS No. 1803588-21-7

1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine

Cat. No. B1458818
M. Wt: 162.23 g/mol
InChI Key: HIJYDESWTDPRNF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8R)-5,6,7,8-Tetrahydroquinolin-8-yl]methanamine, also known as 1-(8R)-8-hydroxyquinoline methylamine, is a cyclic amine found in a variety of plants and fungi. It is a natural product of the shikimate pathway and is an important intermediate in the biosynthesis of numerous bioactive compounds. 1-(8R)-5,6,7,8-Tetrahydroquinolin-8-yl]methanamine has been used as a key building block for the synthesis of a number of pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents. It is also used as a chiral auxiliary for asymmetric synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

One area of research has focused on the synthesis of enantiomerically pure tetrahydroquinoline derivatives, highlighting their potential for generating various substituted products with potential application in drug development and material science. For instance, the lipase-catalyzed kinetic resolution has been employed to produce enantiomerically pure compounds, demonstrating the versatility of tetrahydroquinoline structures in organic synthesis (Uenishi & Hamada, 2002).

Catalysis and Reactions

Research has also explored the use of tetrahydroquinoline derivatives in catalysis, such as in palladium-catalyzed sp3 C-H bond activation and nitration reactions. These studies have led to the development of methodologies for synthesizing nitromethylquinolines, which are valuable intermediates in organic chemistry (Zhang et al., 2015).

Biological Activities

In the realm of biological activities, new quinoline derivatives carrying the 1,2,3-triazole moiety have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. This signifies the potential of tetrahydroquinoline derivatives in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Antitumor Activity

Moreover, tetrahydroquinoline derivatives have been investigated for their antitumor activities. A series of functionalized derivatives showed in vitro cytotoxicity and cytostatic effects on various cancer cell lines, presenting a promising avenue for cancer treatment research (Károlyi et al., 2012).

Environmental and Material Sciences

In environmental and material sciences, tetrahydroquinoline derivatives have been applied in the study of water oxidation, offering insights into the efficiency of different catalytic systems for potential renewable energy applications (Vennampalli et al., 2014).

properties

IUPAC Name

[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYDESWTDPRNF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Reactant of Route 2
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Reactant of Route 3
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Reactant of Route 4
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Reactant of Route 5
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Reactant of Route 6
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.